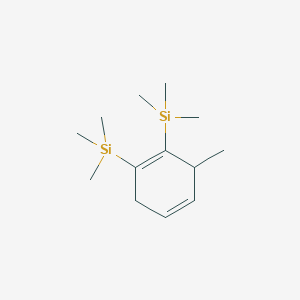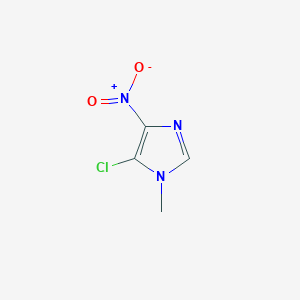
アザチオプリン
概要
説明
科学的研究の応用
Azathioprinum has a wide range of scientific research applications:
作用機序
Target of Action
Azathioprine, also known as Azathioprinum, primarily targets the immune system. It is an immunosuppressive medication . The drug specifically targets Rac1, a protein involved in the regulation of the immune response .
Mode of Action
Azathioprine is a prodrug of 6-mercaptopurine . It works by disrupting the synthesis of RNA and DNA in cells . This disruption occurs via its active metabolite, 6-thioguanine . Azathioprine and its metabolites, 6-MP and 6-TG, specifically target Rac1 activation by generating 6-Thio-GTP, which binds to Rac1 . The blockade of Rac1 activation leads to the suppression of Bcl-xL expression through the inhibition of STAT-3 and NF-κB activation, followed by a mitochondrial pathway of apoptosis .
Biochemical Pathways
Azathioprine is a purine analog that converts to its active metabolites, mercaptopurine (6-MP) and thioguanine (6-TGN), by the action of hypoxanthine-guanine phosphoribosyltransferase (HPRT) and thiopurine methyltransferase (TPMT) enzymes . It then inhibits purine synthesis . This results in significant inter-individual differences in clinical efficacy and risk of drug toxicity .
Pharmacokinetics
Azathioprine is well-absorbed from the gastrointestinal tract and has a serum half-life of 0.2 to 0.5 hours and a biologic half-life of approximately 24 hours . It is a prodrug, which is approximately 30 percent protein-bound . Forty-five percent of the drug is excreted in the urine, and the remainder is metabolized to its principal metabolite, 6-mercaptopurine (6-MP), which is formed by the action of glutathione in red blood cells .
Result of Action
The primary result of Azathioprine’s action is immunosuppression. It is used for the treatment of rheumatoid arthritis, granulomatosis with polyangiitis, Crohn’s disease, ulcerative colitis, and systemic lupus erythematosus; and in kidney transplants to prevent rejection . The drug’s action results in a reduction in the production of antibodies, improvements in muscle strength, reduction in disease exacerbations, and decreased reliance on symptomatic medications .
Action Environment
The action of Azathioprine can be influenced by various environmental factors. For instance, the presence of certain enzymes in the body, such as xanthine oxidase and thiopurine S-methyltransferase (TPMT), can affect the metabolism and efficacy of the drug . Additionally, genetic factors can also influence the drug’s action. For example, people with a genetic deficiency of the enzyme thiopurine S-methyltransferase are especially prone to bone-marrow suppression, a common side effect of Azathioprine .
生化学分析
Biochemical Properties
Azathioprine is a prodrug of 6-mercaptopurine . It works via 6-thioguanine to disrupt the making of RNA and DNA by cells . The enzyme thiopurine S-methyltransferase (TPMT) is responsible for various activation and deactivation steps in Azathioprine’s mechanism of action .
Cellular Effects
Azathioprine has significant effects on various types of cells and cellular processes. It acts as an antagonist of purine metabolism, resulting in the inhibition of deoxyribonucleic acid (DNA), ribonucleic acid (RNA), and protein synthesis . This leads to effects such as bone-marrow suppression, especially common in people with a genetic deficiency of the enzyme thiopurine S-methyltransferase .
Molecular Mechanism
Azathioprine’s mechanism of action is not entirely understood but it may be related to inhibition of purine synthesis, along with inhibition of B and T cells . It works via 6-thioguanine to disrupt the making of RNA and DNA by cells . The cytotoxicity of Azathioprine is due, in part, to the incorporation of 6-thioguanine nucleotides into DNA .
Temporal Effects in Laboratory Settings
Azathioprine is well absorbed following oral administration. Maximum serum radioactivity occurs at 1 to 2 hours after oral administration and decays with a half-life of 5 hours . Because of extensive metabolism, only a fraction of the radioactivity is present as Azathioprine .
Dosage Effects in Animal Models
The most common side effects in dogs include vomiting, diarrhea, lack of appetite, bone marrow suppression leading to decreased red and white blood cells, pancreatitis, and liver toxicity . The oral LD50s for single doses of Azathioprine in mice and rats are 2500 mg/kg and 400 mg/kg, respectively .
Metabolic Pathways
Azathioprine is metabolized to 6-mercaptopurine (6-MP). Both compounds are rapidly eliminated from blood and are oxidized or methylated in erythrocytes and liver . Activation of 6-mercaptopurine occurs via hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and a series of multi-enzymatic processes involving kinases to form 6-thioguanine nucleotides (6-TGNs) as major metabolites .
Transport and Distribution
Azathioprine is 30% bound to proteins such as human serum albumin in circulation . It is well-absorbed from the gastrointestinal tract and has a serum half-life of 0.2 to 0.5 hours and a biologic half-life of approximately 24 hours .
準備方法
Azathioprinum is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 6-mercaptopurine with 1-methyl-4-nitro-5-imidazole thiol in the presence of a base . The reaction conditions typically include a solvent such as methanol and a temperature range of 25-30°C . Industrial production methods often involve large-scale batch processes with stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Azathioprinum undergoes several types of chemical reactions, including:
Oxidation: The nitro group in azathioprinum can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced electrochemically, involving the transfer of electrons and protons.
Substitution: Azathioprinum can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide . Major products formed from these reactions include various derivatives of azathioprinum with modified functional groups .
類似化合物との比較
Azathioprinum is often compared with other immunosuppressive agents such as:
6-Mercaptopurine: A direct precursor of azathioprinum with similar immunosuppressive properties.
Methotrexate: Another antimetabolite that inhibits dihydrofolate reductase, used in the treatment of autoimmune diseases.
Mycophenolate mofetil: An immunosuppressant that inhibits inosine monophosphate dehydrogenase, used in organ transplantation.
Azathioprinum is unique in its dual role as both an immunosuppressant and an anti-inflammatory agent, making it a versatile compound in medical treatments .
特性
IUPAC Name |
5-chloro-1-methyl-4-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJUNMSWBBOTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197646 | |
| Record name | 1-Methyl-5-chloro-4-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659218 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4897-25-0 | |
| Record name | 5-Chloro-1-methyl-4-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-chloro-4-nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4897-25-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-5-chloro-4-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-methyl-4-nitroimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-1-METHYL-4-NITROIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P917JW98BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Azathioprine as an immunosuppressant?
A1: Azathioprine functions as a prodrug, converting into active metabolites like 6-mercaptopurine (6-MP) in the body. These metabolites interfere with DNA synthesis by inhibiting purine synthesis. [, , ] This disruption predominantly affects rapidly dividing cells, particularly lymphocytes, key players in the immune response. By hindering lymphocyte proliferation, Azathioprine suppresses both cellular and humoral immunity.
Q2: The research papers mention the use of Azathioprine to induce immunosuppression in animal models. Can you elaborate on the observed effects?
A2: In the provided studies, Azathioprine administration consistently led to a decline in key immune system indicators. For instance, researchers observed a reduction in:
- Thymus and Spleen Cellularity: These organs play crucial roles in immune cell development and maturation. Reduced cellularity signifies a decline in immune cell production. [, ]
- Peripheral Blood Leukocyte Counts: A decrease in circulating white blood cells, particularly lymphocytes, directly reflects a weakened immune response. [, ]
- Antibody Production and Cell-Mediated Immunity: Experiments highlighted Azathioprine's suppressive effects on both antibody-mediated and cell-mediated immune responses, indicating a broad immunosuppressive action. []
Q3: The studies also explore the potential of certain substances to counteract the immunosuppressive effects of Azathioprine. Can you provide examples from the research?
A3: Indeed, the research highlights the ability of certain substances to mitigate Azathioprine-induced immunosuppression:
- Peptide Bioregulators from Pig Thymus: These bioregulators demonstrated a corrective effect on Azathioprine-induced immune suppression in mice. They restored various immune parameters, including leukocyte counts and organ cellularity, toward levels observed in the control group. []
- Astragalus membranaceus Broth: This plant extract exhibited immunomodulatory properties, attenuating the suppressive effects of Azathioprine on antibody production and cell-mediated immune responses. []
- Seven-Component Plant Extract (Tibetan Medicine): This extract showed promising immunomodulating activity in vivo, restoring various cellular, humoral, and phagocytic immunity parameters in animals treated with Azathioprine. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Pyridinecarboxylicacid,3-[(methoxycarbonyl)amino]-,methylester(9CI)](/img/structure/B20658.png)
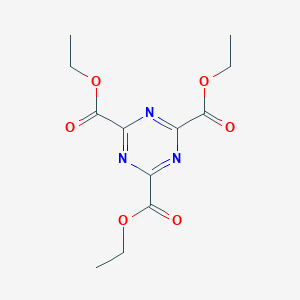
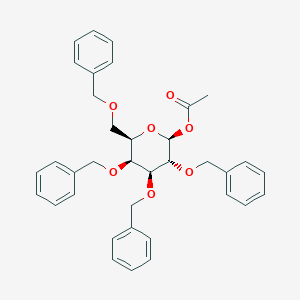
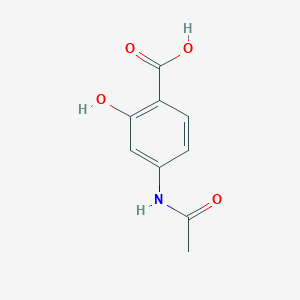

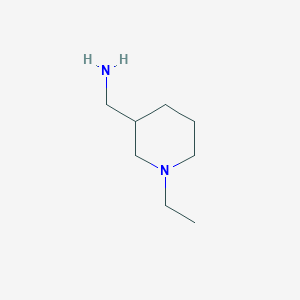
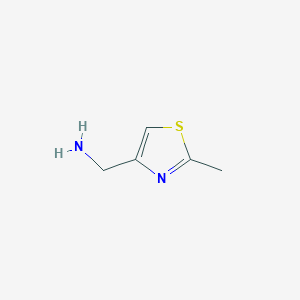
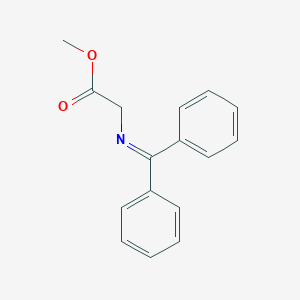
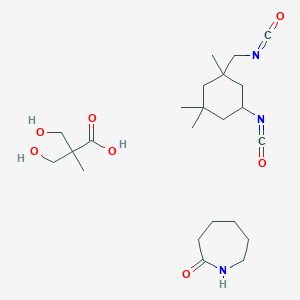
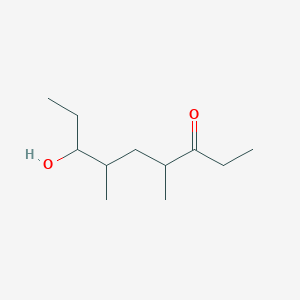
![2-(6-Methoxy-1H-benzo[d]imidazol-1-yl)ethanamine](/img/structure/B20689.png)
